1H-Indazol-3-ol

Description

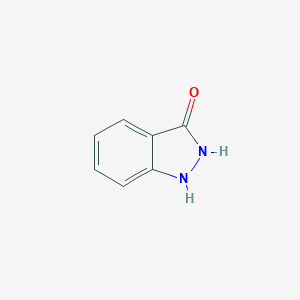

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEICGMKXPNXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049428 | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-25-2 | |

| Record name | Indazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indazol-3-one, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E254S9S1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1H-Indazol-3-ol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indazol-3-ol

Introduction

This compound, and its derivatives, represent a privileged scaffold in medicinal chemistry and drug development. This heterocyclic motif is a core component in a variety of pharmacologically active agents, valued for its ability to mimic the indole structure and participate in crucial biological interactions. This compound exists in a tautomeric equilibrium with its keto form, 1,2-dihydro-3H-indazol-3-one. Research indicates that while the keto form can be present, the this compound tautomer generally predominates, particularly in solution.[1] This guide provides a comprehensive overview of a classical and reliable method for its synthesis, detailed experimental protocols, and a summary of its key characterization data for researchers and scientists in the field.

Synthesis of this compound (Indazolone)

A well-established and dependable route for the synthesis of this compound (commonly referred to as indazolone in older literature) begins with anthranilic acid. The process involves a multi-step sequence: diazotization of the amine, reduction of the resulting diazonium salt to a hydrazine derivative, and subsequent intramolecular cyclization to form the indazole ring system.

Caption: Synthetic workflow for this compound from anthranilic acid.

Quantitative Data Summary for Synthesis

The following table summarizes the key quantitative parameters for the synthesis of this compound, adapted from established procedures.

| Step | Starting Material | Key Reagents | Temperature | Duration | Typical Yield |

| 1. Diazotization | Anthranilic Acid | Sodium Nitrite, Hydrochloric Acid | 0-3 °C | ~45 min | Intermediate |

| 2. Reduction | Diazonium Salt | Aqueous Sulfur Dioxide | 5-10 °C | 12.5 hours | Intermediate |

| 3. Cyclization | o-Hydrazinobenzoic Acid HCl | Hydrochloric Acid, Water | Reflux | 30 min | 90-95% |

Experimental Protocols

The protocols provided below are based on the robust procedures detailed in Organic Syntheses.

Protocol 1: Synthesis of o-Hydrazinobenzoic Acid Hydrochloride (Intermediate)

-

Preparation : In a 2-liter beaker equipped with a mechanical stirrer and a low-temperature thermometer, suspend 42 g (0.31 mole) of anthranilic acid in 300 mL of water. The beaker should be placed in an ice-salt bath.

-

Acidification : Add 340 mL of concentrated hydrochloric acid in a single portion while stirring. The anthranilic acid will dissolve and its hydrochloride salt will begin to precipitate.

-

Diazotization : Cool the mixture to 0 °C. Prepare a solution of 21.6 g (0.31 mole) of sodium nitrite in 210 mL of water. Add this solution slowly via a dropping funnel, ensuring the tip is below the surface of the suspension, over approximately 30 minutes. Maintain the reaction temperature below 3 °C throughout the addition.

-

Reduction : In a separate 12-liter flask, prepare a solution of sulfurous acid by saturating 2.4 L of water with sulfur dioxide gas at 0–5 °C. While continuing a brisk stream of SO₂, add the cold diazonium salt solution in portions over 30 minutes, keeping the temperature between 5–10 °C.

-

Isolation : After the addition is complete, continue passing SO₂ for another 30 minutes. Allow the mixture to stand at room temperature for 12 hours. Add 3 L of concentrated hydrochloric acid to precipitate the product.

-

Filtration : Chill the mixture to 0–5 °C and filter the solid product using a precooled Büchner funnel. Wash the cake with two 50-mL portions of ice-cold 1:1 hydrochloric acid to yield o-hydrazinobenzoic acid hydrochloride.[2]

Protocol 2: Synthesis of this compound (Indazolone)

-

Cyclization : In a 2-liter round-bottom flask fitted with a reflux condenser, place 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 mL of concentrated hydrochloric acid.

-

Heating : Heat the mixture to reflux and maintain for 30 minutes.

-

Concentration : Transfer the resulting pale yellow solution to a large evaporating dish and concentrate on a steam bath to approximately one-fourth of its original volume.

-

Crystallization : Cool the concentrated solution in an ice bath for several hours to allow the product to crystallize.

-

Isolation : Collect the crystalline solid by filtration, wash with a small amount of cold water, and dry. The typical yield of this compound is between 29.5-31.5 g (90–95%).[2]

Characterization of this compound

The structural confirmation of this compound is achieved through a combination of physicochemical and spectroscopic methods.

Physicochemical and Spectroscopic Data

The following table presents the key characterization data for this compound.

| Property / Technique | Value / Observation |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Appearance | White to light gray crystalline solid |

| Melting Point | 247-250 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | δ ~12.3 (br s, 1H, N-H), ~10.5 (br s, 1H, O-H), ~7.6 (d, 1H), ~7.3 (t, 1H), ~7.0 (d, 1H), ~6.9 (t, 1H) ppm. (Predicted based on similar structures) |

| ¹³C NMR (DMSO-d₆) | δ ~155.0, ~142.0, ~127.5, ~121.5, ~120.0, ~115.0, ~110.0 ppm. (Predicted based on similar structures) |

| IR Spectroscopy (KBr, cm⁻¹) | Broad absorption ~3200-2500 (O-H, N-H stretching), ~1620 (C=N stretching), ~1590 (C=C aromatic stretching) |

| Mass Spectrometry (EI) | m/z (%): 134 (M⁺, 100), 105, 78, 77 |

Note: NMR spectral data are predicted based on the known chemical shifts of the indazole core and the electronic effects of the hydroxyl group. Exact values may vary based on solvent and experimental conditions.

Characterization Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆. The broad singlets observed in the ¹H NMR spectrum are characteristic of the acidic N-H and O-H protons.

-

Infrared (IR) Spectroscopy : IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet. The broad absorption band in the high-frequency region is indicative of the hydrogen-bonded O-H and N-H groups, which is a key feature confirming the indazolol structure.

-

Mass Spectrometry (MS) : Mass spectra are acquired to confirm the molecular weight of the compound. Electron ionization (EI) is a common method that provides the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Melting Point Determination : The melting point is measured using a standard melting point apparatus to assess the purity of the synthesized compound. A sharp melting range indicates high purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazol-3-ol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a privileged scaffold, the indazole nucleus is present in numerous biologically active molecules. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in the rational design and optimization of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on experimentally determined and computationally predicted data. Detailed experimental protocols for the determination of key parameters are provided, alongside visualizations of its tautomeric equilibrium and a representative experimental workflow.

Chemical Identity and Tautomerism

This compound is a bicyclic heteroaromatic compound. It is important to note that this compound primarily exists as its more stable tautomer, 1-substituted-1,2-dihydro-3H-indazol-3-one, particularly when a substituent is present on one of the nitrogen atoms.[1][2][3] The equilibrium between the hydroxyl and keto forms is a critical characteristic of this molecule.

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-benzyl-1H-indazol-3-ol, a common and well-characterized derivative.

| Property | Value | Data Type | Reference |

| IUPAC Name | 1-benzyl-1H-indazol-3-ol | N/A | [4] |

| CAS Number | 2215-63-6 | N/A | [5][6] |

| Molecular Formula | C₁₄H₁₂N₂O | N/A | [4] |

| Molecular Weight | 224.26 g/mol | N/A | [4] |

| Melting Point | 165-169 °C | Experimental | N/A |

| Boiling Point | Not available | N/A | |

| pKa | Not available | N/A | |

| logP (Octanol/Water) | 2.8 | Computed | [4] |

| Solubility | 12.5 µg/mL (at pH 7.4) | Experimental | [4] |

Experimental Protocols

Precise determination of physicochemical properties is crucial for drug development.[7][8][9] The following sections detail standardized experimental protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity.[10][11][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a column of 2-3 mm of packed material is obtained at the sealed end.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.[13][14][15][16][17]

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low) to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of 0.1 M NaOH, added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.[18][19][20][21][22]

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

-

n-Octanol and phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Phase Saturation: n-Octanol is saturated with PBS and vice versa by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Sample Preparation: A known amount of this compound is dissolved in the pre-saturated n-octanol or PBS.

-

Partitioning: A precise volume of the drug solution is mixed with a precise volume of the other pre-saturated solvent in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and PBS phases is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's dissolution and absorption.[23][24][25][26][27]

Apparatus:

-

Vials with screw caps

-

Shaker or rotator

-

Temperature-controlled incubator or water bath

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the aqueous medium (e.g., water or buffer of a specific pH).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method. This concentration represents the equilibrium solubility.

Biological Relevance

While specific signaling pathway data for this compound is not extensively documented, the indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors and other therapeutic agents.[28] Derivatives of indazole have been investigated for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[28] The physicochemical properties detailed in this guide are essential for understanding the structure-activity relationships (SAR) and for optimizing the drug-like properties of novel indazole-based compounds.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, with a focus on 1-benzyl-1H-indazol-3-ol. The presented data and experimental protocols offer a valuable resource for researchers and scientists in the field of drug discovery and development. A thorough characterization of these fundamental properties is a prerequisite for the successful design and optimization of new and effective indazole-based therapeutics.

References

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]

- 6. boronmolecular.com [boronmolecular.com]

- 7. labinsights.nl [labinsights.nl]

- 8. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. westlab.com [westlab.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asdlib.org [asdlib.org]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 22. researchgate.net [researchgate.net]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. lup.lub.lu.se [lup.lub.lu.se]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

1H-Indazol-3-ol tautomerism and stability

An In-depth Technical Guide on the Tautomerism and Stability of 1H-Indazol-3-ol

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] this compound, a key intermediate and structural motif, exhibits complex tautomeric behavior, primarily existing in equilibrium between its enol (this compound) and keto (1,2-dihydro-3H-indazol-3-one) forms. This equilibrium is not static; it is profoundly influenced by environmental factors such as solvent polarity, temperature, and pH, as well as by the electronic nature of substituents. Understanding the delicate balance of this tautomerism is critical for drug development professionals, as the predominant tautomeric form can significantly impact a molecule's physicochemical properties, including solubility, lipophilicity, and crystal packing. Furthermore, it governs the molecule's pharmacokinetics and pharmacodynamics by altering its ability to interact with biological targets. This guide provides a comprehensive overview of the tautomerism and stability of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and an analysis of its implications in the field of drug discovery.

The Tautomeric Equilibrium of this compound

This compound exists as a mixture of two primary tautomers: the aromatic enol form (this compound) and the non-aromatic keto form (1,2-dihydro-3H-indazol-3-one). This type of isomerism, where isomers are readily interconverted, is a crucial consideration in molecular design and development.[4] The general equilibrium is illustrated below.

Caption: Prototropic tautomerism of this compound.

The relative stability of these forms is a subject of extensive study. While the enol form benefits from the aromaticity of the fused ring system, the keto form often proves to be thermodynamically more stable in many conditions. This contrasts with the annular tautomerism of the parent indazole ring, where the 1H-tautomer (benzenoid) is generally more stable than the 2H-tautomer (quinonoid).[5][6][7]

Quantitative Analysis of Tautomer Stability

Computational chemistry provides valuable insights into the intrinsic stability of tautomers. Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the relative energies of the tautomeric forms in the gas phase and in various solvents.[8][9] These calculations consistently show that the relative stability is highly dependent on the environment.

| Tautomer Form | Method | Basis Set | Phase | Relative Energy (kcal/mol) | Note | Reference |

| This compound (Enol) | DFT (B3LYP) | 6-311++G(d,p) | Gas | (Reference) 0.0 | The aromatic enol form is taken as the reference. | [5] |

| 1,2-dihydro-3H-indazol-3-one (Keto) | DFT (B3LYP) | 6-311++G(d,p) | Gas | Lower | The keto form is generally predicted to be more stable. | [10] |

| 1H-Indazole (Parent Ring) | MP2 | 6-31G | Gas | (Reference) 0.0 | Comparison with the parent indazole ring system. | [5][11] |

| 2H-Indazole (Parent Ring) | MP2 | 6-31G | Gas | +3.59 | The 1H tautomer of unsubstituted indazole is more stable by ~15 kJ/mol. | [5][11] |

Note: The exact energy difference between the enol and keto forms of this compound can vary based on the computational method and the inclusion of solvent effects.[12][13] Polar solvents tend to stabilize the more polar keto tautomer.

Experimental Protocols for Tautomer Characterization

The determination of tautomeric ratios and the elucidation of the dominant form under specific conditions require robust analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism in solution.[14] By analyzing the chemical shifts, coupling constants, and signal integrations, one can identify and quantify the different tautomers present at equilibrium.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Ensure complete dissolution. Gentle vortexing may be applied.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key Signals to Observe:

-

NH Protons: The keto form will show two distinct NH signals (at N1 and N2), while the enol form will show one NH (at N1) and one OH signal. These signals are often broad and their chemical shifts are highly dependent on solvent and concentration. The NH proton of the indazole ring typically appears far downfield (>10 ppm).[15]

-

Aromatic Protons: The aromatic region (typically 7.0-8.5 ppm) will show different splitting patterns and chemical shifts for the benzenoid ring protons depending on the tautomeric form.

-

-

Quantification: The ratio of the tautomers can be determined by integrating the well-resolved, non-exchangeable proton signals corresponding to each form.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Key Signal: The most indicative signal is for the C3 carbon. In the keto tautomer (1,2-dihydro-3H-indazol-3-one), this carbon is a carbonyl carbon and will appear significantly downfield (typically >160 ppm). In the enol tautomer (this compound), the C3 carbon is attached to a hydroxyl group and will appear further upfield.

-

-

Advanced NMR Experiments:

-

2D NMR: Experiments like HSQC and HMBC can be used to definitively assign all proton and carbon signals, confirming the structure of each tautomer.[15]

-

Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide thermodynamic data (ΔH°, ΔS°) for the tautomeric interconversion and help resolve broadened signals if the exchange rate is in the intermediate regime on the NMR timescale.[16]

-

Caption: Experimental workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, particularly when the tautomers have distinct chromophores.[17][18][19] The keto and enol forms of this compound are expected to have different absorption maxima (λ_max) due to the difference in their electronic systems (aromatic vs. non-aromatic).

Detailed Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-reactive, volatile solvent.

-

Sample Preparation: Prepare a series of dilute solutions (ensuring absorbance is within the linear range of the spectrophotometer, typically 0.1-1.0 AU) in each of the selected solvents.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Identify the λ_max for the absorption bands in each solvent.

-

A shift in λ_max and changes in the relative intensities of absorption bands with solvent polarity are indicative of a shift in the tautomeric equilibrium.[16]

-

Generally, the more conjugated aromatic enol form will absorb at a longer wavelength compared to the cross-conjugated keto form. The polar keto form is expected to be more stabilized in polar solvents.

-

Computational Chemistry

In silico methods are indispensable for predicting the stability and properties of tautomers, guiding experimental work.

Detailed Protocol (DFT):

-

Structure Building: Build the 3D structures of both the this compound and 1,2-dihydro-3H-indazol-3-one tautomers using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both structures using a DFT functional (e.g., B3LYP, ωB97XD) and a suitable basis set (e.g., 6-31G(d,p) or larger).[9] This should be done for the gas phase.

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy).

-

Solvent Effects: To model solution-phase behavior, repeat the optimization and frequency calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).[12]

-

Energy Comparison: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers in the gas phase and in each solvent to predict the equilibrium constant (K_T = exp(-ΔG/RT)).

Chemical Stability and Degradation

The indazole scaffold is generally stable, but like many heterocyclic systems, it can be susceptible to degradation under certain conditions. The stability of the specific tautomers of this compound can differ. The presence of the lactam-like keto form may introduce susceptibility to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. Furthermore, samples of related N-hydroxymethyl indazoles have shown decomposition over long-term storage, reverting to the parent indazole.[11][20] Researchers should consider potential oxidative degradation, especially for the electron-rich aromatic enol form. Stability studies under varying pH, light, and temperature conditions are recommended during drug development.

Implications in Drug Development

The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences in drug discovery and development.[4]

-

Pharmacodynamics: Tautomers possess different three-dimensional shapes and hydrogen bonding patterns (donor/acceptor sites). Consequently, only one tautomer may bind effectively to a biological target (e.g., an enzyme or receptor), making it the biologically active form.

-

Pharmacokinetics (ADME):

-

Solubility: Tautomers can have different crystal packing energies and polarities, leading to significant differences in aqueous solubility.

-

Lipophilicity (LogP): The LogP value, a key predictor of membrane permeability, can vary between tautomers, affecting absorption and distribution.

-

Metabolism: The metabolic fate of a drug can depend on the tautomeric form presented to metabolic enzymes.

-

-

Formulation and Stability: The presence of a tautomeric equilibrium can affect the solid-state properties of a drug. A drug might crystallize as one tautomer, but slowly convert to another, more stable form over time, which could alter the drug product's performance and shelf-life.[4] It is crucial to identify the most stable form for formulation.

Conclusion

This compound presents a classic and medicinally relevant case of keto-enol tautomerism. The equilibrium between the this compound (enol) and 1,2-dihydro-3H-indazol-3-one (keto) forms is dynamic and sensitive to the molecular environment. For scientists in drug development, a thorough characterization of this tautomerism is not optional but essential. By employing a combination of advanced spectroscopic techniques like NMR and UV-Vis, alongside predictive computational modeling, researchers can elucidate the predominant tautomeric forms under physiological and formulation conditions. This understanding is paramount for designing molecules with optimal target engagement, favorable ADME properties, and robust, stable formulations, ultimately paving the way for safer and more effective medicines.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties | MDPI [mdpi.com]

- 19. dial.uclouvain.be [dial.uclouvain.be]

- 20. pubs.acs.org [pubs.acs.org]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1H-Indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-3-ol, a seemingly simple heterocyclic compound, stands as a cornerstone in the edifice of medicinal chemistry. Its indazole core is a "privileged scaffold," a molecular framework that has proven to be a fertile ground for the development of a diverse array of therapeutic agents. This technical guide delves into the historical roots of this compound, tracing its discovery back to the pioneering days of organic synthesis. We will explore the seminal experimental protocols that first brought this molecule to light, examine the evolution of our understanding of its tautomeric nature, and chart the early discoveries of its biological potential. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive historical and technical foundation for this critical pharmacophore.

The Dawn of Indazole Chemistry: Emil Fischer's Pioneering Synthesis

The story of this compound begins with the broader discovery of the indazole ring system by the Nobel laureate Emil Fischer in 1883 . In his seminal work, Fischer reported the synthesis of a compound he termed "indazolone" through the cyclization of o-hydrazine cinnamic acid. This "indazolone" is, in fact, the tautomer of this compound, known as 1,2-dihydro-3H-indazol-3-one. This discovery laid the fundamental groundwork for the entire class of indazole compounds.

Early Synthetic Methodologies

Following Fischer's initial breakthrough, other notable chemists of the era contributed to the growing field of indazole synthesis. The Jacobson synthesis , reported in 1893, provided an alternative route to the indazole core starting from o-acetotoluidide. Another significant contribution came from Karl von Auwers in the early 20th century, who developed methods for synthesizing substituted indazoles. These early synthetic endeavors were crucial in making indazole derivatives, including the precursor to this compound, more accessible for further study.

A Tale of Two Forms: The Tautomerism of this compound

A central theme in the history of this compound is the recognition and understanding of its tautomerism. The compound exists in a dynamic equilibrium between two forms: the enol-like This compound and the keto-like 1,2-dihydro-3H-indazol-3-one .

For many years after its initial synthesis, the compound was primarily referred to as "indazolone," reflecting the prevailing belief that the keto form was the dominant species. It was only with the advent of more sophisticated analytical techniques, particularly spectroscopic methods like NMR in the mid-20th century, that the true nature of this tautomeric relationship began to be unraveled. These studies revealed that the position of the equilibrium is sensitive to factors such as the solvent, temperature, and the presence of substituents on the indazole ring. This understanding of tautomerism proved to be a critical turning point, as the different tautomers can exhibit distinct chemical reactivity and biological activity.

Early Glimmers of Biological Potential: The Dawn of Pharmacological Investigation

The exploration of the biological activities of indazole derivatives began in the 20th century. Early research into the pharmacological properties of compounds structurally related to this compound, often referred to as "indazolones," revealed their potential as anti-inflammatory agents. These initial studies, though rudimentary by modern standards, laid the groundwork for the future development of indazole-based drugs. While specific early studies on the parent this compound are not extensively documented in readily available literature, the investigation of its derivatives for anti-inflammatory effects was a significant step in recognizing the therapeutic potential of this chemical class.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a related early derivative, providing a snapshot of the physicochemical properties known from historical and modern sources.

| Property | This compound (Indazolone) | Reference(s) |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Melting Point | 247-249 °C | [2] |

| CAS Number | 7364-25-2 | [1] |

| Property | 1-Acetyl-3-hydroxyindazole | Reference(s) |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol |

Key Experimental Protocols

The following are detailed methodologies for seminal experiments in the history of this compound, based on available historical and modern literature.

Fischer's Synthesis of Indazolone (Conceptual Reconstruction)

-

Reaction: Heating of ortho-hydrazine cinnamic acid.

-

Procedure: o-Hydrazine cinnamic acid is heated, likely in a suitable solvent or neat, to induce intramolecular cyclization and loss of a molecule of water to form the indazolone ring.

-

Work-up: The reaction mixture would have been cooled, and the solid product likely isolated by filtration and purified by recrystallization from a suitable solvent.

Jacobson Synthesis of Indazole

This method provides a route to the parent indazole ring, which can then be functionalized.

-

Starting Material: o-Acetotoluidide.

-

Step 1: Nitrosation: o-Acetotoluidide is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form N-nitroso-o-acetotoluidide.

-

Step 2: Cyclization: The N-nitroso compound is then treated with a base, leading to an intramolecular cyclization to form an N-acetylindazole, which can be subsequently hydrolyzed to yield indazole.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The journey of this compound from its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in drug discovery is a testament to the enduring power of fundamental organic synthesis and the intricate relationship between chemical structure and biological function. From Fischer's foundational work to the nuanced understanding of its tautomerism and the early explorations of its pharmacological potential, the history of this compound provides a rich context for contemporary research. For today's scientists, a deep appreciation of this history is not merely an academic exercise but a source of inspiration and a practical guide for the rational design of the next generation of indazole-based therapeutics.

References

The Multifaceted Biological Activities of 1H-Indazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazol-3-ol core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the significant pharmacological activities associated with this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibitory properties. This document summarizes key quantitative data, presents detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways involved.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways, including the p53/MDM2 and Bcl-2 family pathways.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6o | 1H-indazole-3-amine | K562 (Chronic Myeloid Leukemia) | 5.15 | [1] |

| 6o | 1H-indazole-3-amine | HEK-293 (Normal Human Kidney) | 33.2 | [2] |

| 5k | 1H-indazole-3-amine | Hep-G2 (Hepatoma) | 3.32 | [3] |

| CuL1 | 1-benzyl-1H-indazol-3-ol Copper(II) | MCF7 (Breast Cancer) | 1.114 (Kb x 106 M-1) | [4] |

| CuL2 | 1-benzyl-1H-indazol-3-ol Copper(II) | MCF7 (Breast Cancer) | 0.045 (KSV x 106 M-1) | [4] |

| CuL3 | 1-benzyl-1H-indazol-3-ol Copper(II) | MCF7 (Breast Cancer) | 1.892 (Kapp x 106 M-1) | [4] |

Signaling Pathways in Anticancer Activity

p53/MDM2 Pathway: Certain this compound derivatives have been shown to induce apoptosis by modulating the p53/MDM2 signaling pathway.[1][2] MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibition of the p53-MDM2 interaction leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.

Bcl-2 Family Apoptosis Pathway: The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis. Pro-apoptotic members like Bax promote apoptosis, while anti-apoptotic members like Bcl-2 inhibit it. Some this compound derivatives can induce apoptosis by altering the balance of these proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Materials:

-

Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

-

Human embryonic kidney cells (HEK-293) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Certain derivatives of this compound exhibit potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).

Quantitative Anti-inflammatory Activity Data

The following table presents the inhibitory activity of a 1,5-disubstituted indazol-3-ol derivative.

| Compound ID | Derivative | Target | IC50 | Reference |

| 27 | 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase | 44 nM | [5] |

| 27 | 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | Sensitized guinea pig tracheal contraction | 2.9 µM | [5] |

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of this compound derivatives on 5-lipoxygenase activity.

Materials:

-

Purified 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

This compound derivative stock solutions (in DMSO)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing the assay buffer and the 5-lipoxygenase enzyme.

-

Inhibitor Addition: Add various concentrations of the this compound derivative to the reaction mixture. Include a vehicle control (DMSO).

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Monitoring: Monitor the formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Enzyme Inhibition

Beyond their anticancer and anti-inflammatory roles, this compound derivatives have been identified as potent inhibitors of other key enzymes, including D-amino acid oxidase (DAAO) and p21-activated kinase 1 (PAK1).

D-amino acid Oxidase (DAAO) Inhibition

DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO can increase D-serine levels in the brain, which is a potential therapeutic strategy for neurological and psychiatric disorders.[6]

| Compound ID | Derivative | Target | IC50 (µM) | Reference |

| 37 | 6-fluoro-1H-indazol-3-ol | D-amino acid oxidase | Not specified, but identified as a nanomolar inhibitor | [6] |

p21-activated kinase 1 (PAK1) Inhibition

PAK1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in cancer progression, making it an attractive therapeutic target.[7][8]

The following table shows the inhibitory activity of 1H-indazole-3-carboxamide derivatives, which are structurally related to this compound, against PAK1.

| Compound ID | Derivative Class | Target | IC50 (nM) | Reference |

| 30l | 1H-indazole-3-carboxamide | PAK1 | 9.8 | [7][8] |

Signaling Pathway: PAK1 in Cancer

PAK1 is a key downstream effector of small GTPases like Rac1 and Cdc42. Upon activation, PAK1 can phosphorylate numerous substrates, leading to the activation of pro-proliferative and pro-survival signaling cascades, such as the MAPK/ERK pathway, and promoting cytoskeletal rearrangements that facilitate cell migration and invasion.

Experimental Protocol: D-amino acid Oxidase (DAAO) Inhibition Assay

This protocol provides a method for determining the inhibitory activity of this compound derivatives against DAAO.

Materials:

-

Recombinant human DAAO (hDAAO)

-

D-serine (substrate)

-

Flavin adenine dinucleotide (FAD)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

-

96-well microplates

-

This compound derivative stock solutions (in DMSO)

-

Microplate reader (fluorescence)

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, FAD, and hDAAO solution.

-

Inhibitor Addition: Add varying concentrations of the this compound derivatives to the wells. Include a no-inhibitor control.

-

Substrate and Detection Reagent Addition: Add a solution containing D-serine, Amplex® Red reagent, and HRP to initiate the reaction. The DAAO-catalyzed oxidation of D-serine produces hydrogen peroxide, which reacts with Amplex® Red in the presence of HRP to generate a fluorescent product.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission).

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, inflammation, and neurology through the modulation of various key biological targets and signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of compounds, facilitating further investigation and optimization of this compound-based therapeutics.

References

- 1. eprints.mui.ac.ir [eprints.mui.ac.ir]

- 2. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. Activation of p53 by MDM2 antagonists can protect proliferating cells from mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A p21-activated kinase (PAK1) signaling cascade coordinately regulates F-actin remodeling and insulin granule exocytosis in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanisms of 1H-Indazol-3-ol: A Technical Guide for Researchers

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on the core compound, 1H-Indazol-3-ol, and its derivatives, providing an in-depth exploration of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key molecular targets, associated signaling pathways, quantitative inhibitory data, and detailed experimental protocols for investigating these interactions. The primary mechanisms discussed herein involve the inhibition of D-amino acid oxidase (DAAO), B-Raf kinase, p21-activated kinase 1 (PAK1), and 5-lipoxygenase (5-LOX), highlighting the therapeutic potential of this chemical class in oncology, neuroscience, and inflammatory diseases.

Introduction to this compound and its Derivatives

The 1H-indazole core is a bicyclic heteroaromatic system that has been successfully incorporated into a number of approved drugs and clinical candidates.[1][2] Its structural rigidity, coupled with the ability to engage in various non-covalent interactions, makes it an ideal scaffold for the design of potent and selective enzyme inhibitors. This compound, a key derivative, serves as a versatile synthetic intermediate and a pharmacophore in its own right. This guide will dissect the distinct yet significant mechanisms through which this compound and its analogs exert their pharmacological effects.

Mechanism of Action: D-Amino Acid Oxidase (DAAO) Inhibition

Biological Rationale

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[3] Inhibition of DAAO leads to an increase in synaptic levels of D-serine, thereby enhancing NMDA receptor signaling.[3] This mechanism is a promising therapeutic strategy for schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.[3] Derivatives of this compound have been identified as a novel class of potent DAAO inhibitors.[3][4]

Signaling Pathway

The inhibition of DAAO by this compound derivatives directly impacts the glutamatergic signaling pathway. By preventing the breakdown of D-serine, these inhibitors increase its availability to bind to the glycine site of the NMDA receptor, potentiating its activation by glutamate.

Figure 1: DAAO Inhibition by this compound Derivatives.

Quantitative Data: DAAO Inhibition

The following table summarizes the inhibitory activity of representative this compound derivatives against DAAO.

| Compound | Modification | DAAO IC50 (nM) | Reference |

| 6-fluoro-1H-indazol-3-ol | 6-fluoro substitution | Potent (nanomolar range) | [3] |

| Isatin derivatives | Precursor scaffold | Micromolar range | [3] |

Experimental Protocol: DAAO Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DAAO.

-

Reagents and Materials:

-

Human DAAO enzyme

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., potassium phosphate buffer, pH 8.0)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well microplate

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

To each well of the microplate, add the test compound solution, DAAO enzyme, HRP, and Amplex Red.

-

Initiate the reaction by adding D-serine.

-

Incubate the plate at room temperature, protected from light.

-

The reaction, where DAAO oxidizes D-serine to produce hydrogen peroxide, which in the presence of HRP reacts with Amplex Red to generate the fluorescent product resorufin, is monitored.

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action: B-Raf Kinase Inhibition

Biological Rationale

B-Raf is a serine/threonine-protein kinase that plays a critical role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[5][6] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK pathway and are implicated in a variety of cancers, including melanoma.[5][6] Indazole derivatives have been developed as potent inhibitors of B-Raf, offering a targeted therapeutic approach for BRAF-mutant cancers.[5][6]

Signaling Pathway

1H-Indazole-based compounds can inhibit the kinase activity of B-Raf, thereby blocking the phosphorylation of its downstream target MEK. This, in turn, prevents the phosphorylation and activation of ERK, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Figure 2: B-Raf/MEK/ERK Pathway Inhibition.

Quantitative Data: B-Raf Inhibition

The following table presents the inhibitory activity of indazole derivatives against B-Raf kinase.

| Compound Class | Specific Derivative Example | B-Raf IC50 | Reference |

| Indazolylpyrazolopyrimidines | Not specified | Potent (specific values not provided) | [6] |

| 2-cyano-4-isoproxy substituted indazole | Not specified | Strong inhibition of wild-type and mutant B-Raf | [5] |

Experimental Protocol: B-Raf Kinase Assay

This protocol details a method for assessing the in vitro inhibitory activity of compounds against B-Raf kinase.

-

Reagents and Materials:

-

Recombinant human B-Raf (wild-type or V600E mutant)

-

MEK1 (kinase-dead) as a substrate

-

ATP

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Test compounds (indazole derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add the test compound solution and the B-Raf enzyme.

-

Incubate to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves converting the generated ADP to ATP and then measuring the ATP level via a luciferase-based reaction.

-

Read the luminescence signal on a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Mechanism of Action: p21-activated Kinase 1 (PAK1) Inhibition

Biological Rationale

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a key downstream effector of the Rho GTPases, Rac1 and Cdc42.[7][8][9] Aberrant activation of PAK1 is associated with tumor progression, metastasis, and invasion by regulating cytoskeletal dynamics and cell motility.[7][8][9] Consequently, PAK1 has emerged as a promising target for anticancer drug discovery. 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of PAK1.[7][8][9]

Signaling Pathway

Inhibition of PAK1 by 1H-indazole-3-carboxamides can disrupt the signaling cascades that lead to cytoskeletal reorganization, thereby suppressing cancer cell migration and invasion.

Figure 3: PAK1 Inhibition in Cell Migration.

Quantitative Data: PAK1 Inhibition

The following table summarizes the inhibitory activity of representative 1H-indazole-3-carboxamide derivatives against PAK1.

| Compound ID | PAK1 IC50 (nM) | Reference |

| 30l | 9.8 | [7][8][9] |

| 87b | 159 | [10] |

| 87c | 52 | [10] |

| 87d | 16 | [10] |

Experimental Protocols

This protocol is similar to the B-Raf kinase assay, utilizing a kinase activity detection kit.

-

Reagents and Materials:

-

Recombinant human PAK1 enzyme

-

A suitable substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Test compounds (1H-indazole-3-carboxamides) in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

-

384-well plates

-

-

Assay Procedure:

-

Follow the general procedure outlined in the B-Raf Kinase Assay (Section 3.4.2), substituting B-Raf with PAK1 and MEK1 with the appropriate PAK1 substrate.

-

-

Data Analysis:

-

Calculate IC50 values as described previously.

-

-

Cell Culture and Treatment:

-

Seed cells (e.g., MDA-MB-231) in a 6-well plate and grow to confluence.

-

Create a scratch in the cell monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Treat the cells with various concentrations of the 1H-indazole-3-carboxamide inhibitor or vehicle (DMSO).

-

-

Image Acquisition and Analysis:

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial scratch area.

-

-

Chamber Preparation and Cell Seeding:

-

Use Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

-

Seed cells in serum-free medium in the upper chamber of the insert, along with the test compound or vehicle.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

-

Incubation and Staining:

-

Incubate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

-

Quantification:

-

Count the number of stained cells in several microscopic fields.

-

Compare the number of invading cells in the treated groups to the control group.

-

References

- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of isatin and this compound derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Review of 1H-Indazol-3-ol Research: Synthesis, Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2] This bicyclic heteroaromatic system, particularly the 1H-indazol-3-ol core and its derivatives, has garnered significant attention for its diverse biological activities.[2][3] These compounds are recognized for their potential as potent inhibitors of various protein kinases and as effective anti-cancer agents.[4][5][6] This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, key chemical properties, biological activities, and the experimental methodologies used in its evaluation.

Chemical Properties: The Critical Role of Tautomerism

A fundamental characteristic of the indazole ring system is annular tautomerism, the equilibrium between different isomeric forms.[7][8] While three tautomers are possible (1H, 2H, and 3H), the most relevant equilibrium exists between the 1H- and 2H-forms.[7][9] The 1H-indazole tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[8][10] This stability is a crucial consideration in drug design, as the specific tautomeric form dictates the molecule's three-dimensional shape and its ability to interact with biological targets.

Caption: Tautomeric equilibrium of the this compound core.

Synthesis of the 1H-Indazole Core

The synthesis of the indazole ring system is a well-established area of organic chemistry, with several reliable methods available. A common and efficient approach involves the reaction of appropriately substituted benzonitriles with hydrazine hydrate.

General Synthetic Workflow

The construction of substituted 1H-indazol-3-amine derivatives, a common precursor for many biologically active molecules, often begins with a substituted 2-fluorobenzonitrile. This starting material undergoes cyclization with hydrazine, followed by further modifications, such as Suzuki coupling, to introduce diversity.

Caption: General workflow for the synthesis of 1H-indazol-3-amine derivatives.

Experimental Protocol: Synthesis of 5-bromo-1H-indazol-3-amine[6]

-

Reaction Setup: A solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) is prepared in a suitable solvent.

-

Reagent Addition: Hydrazine hydrate (80%) is added to the solution.

-

Reaction Conditions: The mixture is refluxed for approximately 20 minutes.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as recrystallization or column chromatography to yield 5-bromo-1H-indazol-3-amine.

Biological Activity: A Focus on Oncology

Derivatives of this compound have demonstrated significant potential in oncology, primarily through the inhibition of protein kinases and the induction of apoptosis in cancer cells.

Kinase Inhibitory Activity

The indazole scaffold is a privileged structure for targeting the ATP-binding site of protein kinases.[4] Various derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer progression.

Table 1: Kinase Inhibitory Activity of 1H-Indazole Derivatives

| Compound Class | Target Kinase | Representative Compound | IC50 | Reference |

| 1H-indazole-3-carboxamide | PAK1 | Compound 30l | 9.8 nM | [11] |

| 1H-indazol-3-amine | FGFR1 | Compound 27a | < 4.1 nM | [4] |

| 1H-indazol-3-amine | FGFR2 | Compound 27a | 2.0 nM | [4] |

| 1H-indazole-3-carboxamide | GSK-3 | Compound 50 | 0.35 µM | [4] |

| 1H-indazole-3-carboxamide | GSK-3 | Compound 51d | 0.23 µM | [4] |

| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | Compound K22 | 0.1 nM | [12] |

| 3-aminoindazole | BCR-ABL (WT) | AKE-72 (Compound 5) | < 0.5 nM | [13] |

| 3-aminoindazole | BCR-ABL (T315I) | AKE-72 (Compound 5) | 9 nM | [13] |

One critical pathway targeted by these compounds is the p21-activated kinase 1 (PAK1) signaling cascade. Aberrant PAK1 activation promotes tumor metastasis.[14][15] 1H-indazole-3-carboxamide derivatives can inhibit PAK1, leading to the downregulation of the transcription factor Snail, which in turn suppresses cancer cell migration and invasion.[11][14]

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic Analysis of 1H-Indazol-3-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1H-Indazol-3-ol, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the prevalent tautomerism in this molecule, this guide will discuss the spectroscopic features of both the this compound and its tautomer, 1,2-dihydro-3H-indazol-3-one.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-one. The predominant form can be influenced by the solvent, temperature, and pH. The benzenoid 1H-indazole tautomer is generally more stable.[1] This equilibrium is a critical consideration in the interpretation of its spectroscopic data, as signals from both tautomers may be observed.

Caption: Tautomeric equilibrium of this compound.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for this compound and its derivatives. Direct experimental data for the parent this compound is limited; therefore, some data is predicted based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

| H1 (NH) | ~13.0 | br s |

| H4 | ~7.75 | d |

| H5 | ~7.15 | t |

| H6 | ~7.40 | t |

| H7 | ~7.60 | d |

| OH | ~10.0 | br s |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The broad singlets for NH and OH are due to proton exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| C3 | ~160 |

| C3a | ~142 |

| C4 | ~122 |

| C5 | ~121 |

| C6 | ~127 |

| C7 | ~111 |

| C7a | ~125 |

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200-3600 | Broad |

| N-H stretch | 3100-3500 | Medium |

| C=O stretch (from tautomer) | 1650-1700 | Strong |

| C=N stretch | 1600-1650 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-O stretch | 1200-1300 | Strong |

Table 4: Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]+• | 134.05 | Molecular Ion |

| [M-CO]+• | 106.04 | Loss of carbon monoxide from the indazolone tautomer |

| [M-HCN]+• | 107.05 | Loss of hydrogen cyanide |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[2] The use of DMSO-d₆ is recommended to observe the exchangeable N-H and O-H protons.[2]

-

¹H NMR Acquisition:

-

Record the spectrum on a 400 MHz or higher field spectrometer.

-

Acquire a standard one-dimensional proton spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

-

The number of scans can range from 16 to 128, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[2]

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR-FTIR spectrometer.